benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone

Descripción general

Descripción

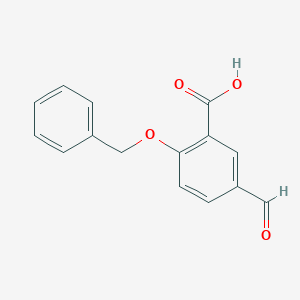

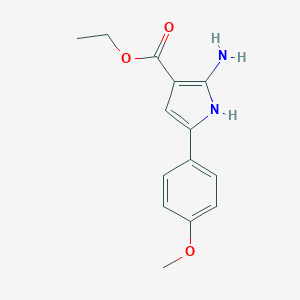

Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor . It plays a key role in inhibiting apoptosis by blocking the processing of CPP32 .

Molecular Structure Analysis

The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .Chemical Reactions Analysis

Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by preventing the processing of CPP32 . This suggests that it acts as an ICE-like protease inhibitor .Physical And Chemical Properties Analysis

The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .Aplicaciones Científicas De Investigación

Caspase Inhibitor VI: Comprehensive Analysis of Scientific Research Applications

Apoptosis Research: Caspase Inhibitor VI plays a crucial role in apoptosis research, particularly in understanding the mechanisms of programmed cell death. It is used to study the activity of caspases, which are essential enzymes in the apoptotic pathway. By inhibiting these enzymes, researchers can dissect the cascade of events leading to apoptosis and identify potential therapeutic targets for diseases where apoptosis is dysregulated .

Neurodegenerative Disease Research: In neurodegenerative diseases like Alzheimer’s and Parkinson’s, abnormal apoptosis contributes to neuronal loss. Caspase Inhibitor VI is used to explore the involvement of caspases in these diseases and to develop strategies that could mitigate neuronal death, offering hope for therapeutic interventions .

Cancer Research: Caspase Inhibitor VI has applications in cancer research, where it helps to understand the role of caspases in tumor progression and treatment responses. It aids in studying how caspase inhibition can affect cancer cell survival, potentially leading to new approaches in cancer therapy .

Mecanismo De Acción

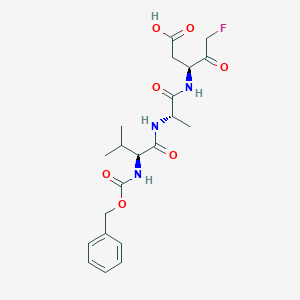

Caspase Inhibitor VI, also known as benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, Z-Val-Ala-Asp Fluoromethyl ketone, or Z-VAD(OH)-FMK, is a potent inhibitor of caspases, a family of cysteine-dependent proteases . This compound has been extensively studied for its role in apoptosis and inflammation, two vital cellular processes .

Target of Action

Caspase Inhibitor VI primarily targets caspases, a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

Caspase Inhibitor VI interacts with its targets, the caspases, by covalently linking with the nucleophilic active thiol site of the enzyme in a reversible/irreversible way . This interaction inhibits the activity of the caspases, thereby preventing them from carrying out their normal functions in apoptosis and inflammation .

Biochemical Pathways

Caspase Inhibitor VI affects the apoptosis and inflammation pathways, which are mediated by caspases . Caspases involved in apoptosis have been subclassified by their mechanism of action as either initiator caspases (caspase-8 and caspase-9) or executioner caspases (caspase-3, caspase-6, and caspase-7) . Caspases that participate in apoptosis are inhibited by proteins known as inhibitors of apoptosis (IAPs) . In addition to apoptosis, caspases play a role in necroptosis, pyroptosis, and autophagy, which are non-apoptotic cell death processes .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells. This property likely contributes to its bioavailability.

Result of Action

The primary result of the action of Caspase Inhibitor VI is the inhibition of caspase activity, which in turn prevents apoptosis and inflammation . This can have a variety of effects at the molecular and cellular levels, depending on the specific context. For example, in the context of disease, inhibition of caspase activity can potentially prevent cell death and inflammation, thereby ameliorating disease symptoms .

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-YEWWUXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420584 | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161401-82-7 | |

| Record name | Z-Val-Ala-Asp fluoromethyl ketone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)